2,3-Oxiranedicarboxylic acid

Descripción general

Descripción

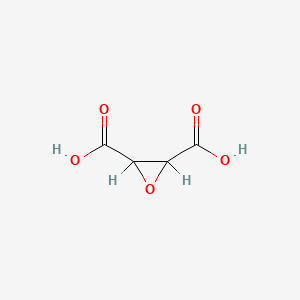

2,3-Oxiranedicarboxylic acid (CAS 16533-72-5), also known as cis-epoxysuccinic acid, is a dicarboxylic acid with an epoxide ring. Its molecular formula is C₄H₄O₅, and it exhibits stereoisomerism, with the (2S,3R) configuration being the most studied .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid can be synthesized through the epoxidation of maleic acid or fumaric acid. The reaction typically involves the use of a peracid, such as peracetic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an organic solvent, and the temperature is maintained to optimize the yield.

Industrial Production Methods: In industrial settings, this compound is produced through a similar epoxidation process but on a larger scale. The reaction conditions are carefully monitored to ensure high purity and yield. The product is then purified through crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Oxiranedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex molecules.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used to open the oxirane ring.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products:

Oxidation: Leads to the formation of more oxidized carboxylic acids.

Reduction: Produces diols with hydroxyl groups.

Substitution: Results in the formation of substituted carboxylic acids with various functional groups.

Aplicaciones Científicas De Investigación

2,3-Oxiranedicarboxylic acid is utilized in several scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive oxirane ring.

Mecanismo De Acción

The mechanism of action of 2,3-oxiranedicarboxylic acid involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles.

Comparación Con Compuestos Similares

Formation and Reactivity

The compound is a product of oxidative degradation pathways involving dihydroxyacetophenones (e.g., 2,5- and 2,6-DHAP) under alkaline conditions with hydrogen peroxide. This process involves Baeyer-Villiger oxidation, quinone formation, and ring fragmentation into muconic acids, which further degrade into 2,3-oxiranedicarboxylic acid alongside acetic, oxalic, and maleic acids .

Comparison with Structurally Similar Compounds

Comparison with Dicarboxylic Acids

This compound shares functional groups with other dicarboxylic acids but differs in reactivity due to its epoxide ring.

Key Differences :

- Reactivity : The epoxide ring in this compound enables ring-opening reactions, unlike saturated acids (e.g., succinic acid) or conjugated systems (e.g., maleic acid) .

- Biodegradability : PESA outperforms phosphonates (e.g., HEDP) in environmental safety .

Comparison with Epoxide-Containing Compounds

The epoxide group distinguishes this compound from other epoxides.

Key Differences :

- Functionality: The dual carboxylic acid groups in this compound enhance its chelation capacity compared to non-acidic epoxides like ethylene oxide .

Comparison with Polymers

PESA, the homopolymer of this compound, is compared to other scale inhibitors.

Advantages of PESA :

- Non-toxic and compatible with chlorine-based treatments .

- Effective in high-pH and high-hardness environments .

Stereoisomerism and Derivatives

This compound exhibits stereoisomerism, influencing its applications:

Actividad Biológica

2,3-Oxiranedicarboxylic acid, also known as 2,3-epoxysuccinic acid, is a dicarboxylic acid characterized by its unique oxirane ring structure. This compound has garnered attention due to its significant biological activity, particularly in enzyme interactions and potential therapeutic applications. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C4H4O5

- Molar Mass : Approximately 132.07 g/mol

- Structure : The presence of the oxirane ring is crucial for its reactivity and biological interactions.

This compound primarily interacts with cysteine cathepsins, which are proteolytic enzymes involved in protein degradation within lysosomes. The mechanism involves:

- Covalent Bonding : The oxirane ring forms a covalent bond with the thiol group of cysteine residues in the active site of cysteine cathepsins.

- Enzyme Activity Modulation : This interaction alters the enzyme's activity, leading to changes in proteolytic processing of signaling molecules and affecting cellular processes such as signaling pathways and gene expression.

Enzyme Inhibition

Research has demonstrated that this compound inhibits cysteine cathepsins, resulting in significant alterations in cellular functions. This inhibition can influence:

- Cellular Metabolism : Changes in metabolic pathways due to altered enzyme activity.

- Signaling Pathways : Potential impacts on pathways involved in cell growth and apoptosis.

Case Studies

- Cell Viability Assays : In studies involving HEK293 cells, varying concentrations of this compound were tested for their effects on cell viability and metabolic activity. Results indicated a dose-dependent inhibition of cell proliferation at higher concentrations.

- Proteolytic Processing Studies : Investigations into the effects of this compound on proteolytic processing revealed that its interaction with cysteine cathepsins could lead to altered processing of key signaling molecules involved in immune responses.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Epoxysuccinic Acid | Similar oxirane structure | Different position of the oxirane ring |

| 2,3-Dihydroxybutanedioic Acid | Contains hydroxyl groups | Lacks epoxide functionality |

| 2,3-Dicarboxylic Acid Derivatives | Various derivatives with different functional groups | Varying reactivity profiles compared to this compound |

The distinct oxirane ring structure of this compound imparts unique reactivity not found in other dicarboxylic acids or their derivatives. This characteristic makes it particularly valuable for specific synthetic applications and interactions in biochemical contexts.

Applications

Due to its biological activity and unique structural properties, this compound has potential applications across various fields:

- Pharmaceuticals : As a lead compound for developing enzyme inhibitors targeting cysteine cathepsins.

- Biodegradable Polymers : Its homopolymer form exhibits biodegradation properties suitable for use in high alkaline environments .

- Industrial Uses : Applications in water treatment systems due to its corrosion inhibition properties .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to identify 2,3-oxiranedicarboxylic acid as a degradation product in oxidative systems?

- Methodology : In alkaline oxidative degradation (e.g., H₂O₂ at pH 10), intermediates like muconic acids undergo further fragmentation to yield this compound. Analytical validation involves:

- GC–MS : For detecting low-molecular-weight acids (e.g., malonic, oxalic) and intermediates.

- NMR spectroscopy : To confirm structural assignments of degradation products.

- Kinetic studies : Pseudo-first-order kinetics are applied to track chromophore degradation rates .

Q. How is this compound synthesized from aromatic precursors in laboratory settings?

- Pathway : Derived from dihydroxyacetophenones (e.g., 2,5-DHAP) via:

Baeyer–Villiger oxidation : Introduces hydroxyl groups, forming trihydroxybenzene isomers.

Quinone formation : Subsequent oxidation of trihydroxybenzenes.

Ring fragmentation : Muconic acids are fragmented into small acids, including this compound.

- Conditions : Alkaline borax buffer (pH 10), elevated temperatures (above 25°C), and H₂O₂ as the oxidant .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- Key methods :

- Oximation/trimethylsilylation : Enhances detection of acids and ketoacids in GC–MS.

- Ion chromatography : Separates deprotonated anions under alkaline conditions.

- Carbon balance analysis : Validates degradation efficiency (e.g., 66–74% carbon recovery from precursors) .

Advanced Research Questions

Q. What role do intermediates like oxalacetic acid play in the formation of this compound?

- Mechanistic insight : Oxalacetic acid acts as a transient intermediate during muconic acid degradation. Its decarboxylation under oxidative conditions contributes to the epoxy ring formation in this compound.

- Validation : Isotopic labeling (e.g., ¹³C tracing) and tandem MS/MS can map carbon flux in degradation pathways .

Q. How does stereochemistry influence the reactivity of this compound derivatives in synthesis?

- Example : The (2S,3S)-enantiomer of this compound monoethyl ester exhibits distinct reactivity in ring-opening reactions due to steric and electronic effects.

- Stereoselective synthesis : Chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution methods are employed to control enantiomeric purity .

Q. What are the challenges in polymerizing this compound into functional materials?

- Polymerization strategy : The disodium salt homopolymer (CAS 109578-44-1) is synthesized via:

Alkaline ring-opening polymerization : Initiates epoxy ring cleavage.

Crosslinking : With divalent cations (e.g., Ca²⁺) to form hydrogels.

- Characterization : Gel permeation chromatography (GPC) and FTIR analyze molecular weight and ester/ether linkages .

Q. How do reaction conditions (pH, temperature) modulate the yield of this compound in oxidative systems?

- Optimization parameters :

Propiedades

IUPAC Name |

oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-37-4, Array | |

| Record name | Polyepoxysuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxysuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50901492 | |

| Record name | 2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-11-5, 16533-72-5, 6311-64-4 | |

| Record name | Epoxysuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxysuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Epoxysuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Oxiranedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epoxysuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium epoxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.